Dodecyl benzoate

Description

The exact mass of the compound Dodecyl benzoate is 290.224580195 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dodecyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

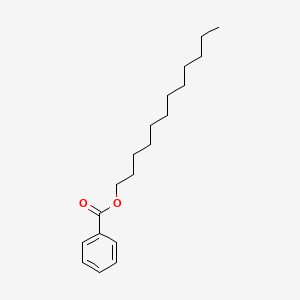

Structure

3D Structure

Properties

IUPAC Name |

dodecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062706 | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-72-2, 68411-27-8 | |

| Record name | Dodecyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl (C12-15) Benzoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecyl benzoate chemical structure and properties

This guide serves as a technical monograph on Dodecyl Benzoate, designed for application scientists and drug development professionals. It synthesizes physicochemical data, robust synthesis protocols, and advanced applications in lyotropic liquid crystal engineering.

Chemical Identity & Functional Applications in Drug Delivery Systems

Executive Summary & Molecular Architecture

Dodecyl benzoate (Lauryl benzoate) is a lipophilic ester resulting from the condensation of benzoic acid and dodecanol. In pharmaceutical research, it is not merely a solvent but a structural modulator . Its high lipophilicity (LogP ~7.7) and amphiphilic compatibility make it a critical agent in engineering Lyotropic Liquid Crystalline Nanoparticles (LCNPs) , specifically for tuning the curvature of lipid bilayers in cubosome and hexosome formulations.

Physicochemical Profile

The molecule consists of a polarizable aromatic head group (benzoate) and a flexible hydrophobic tail (dodecyl chain). This duality allows it to intercalate into lipid bilayers, increasing the negative interfacial curvature—a property essential for converting cubic phases to hexagonal phases in drug delivery vehicles.

| Property | Value | Relevance |

| CAS Number | 2915-72-2 | Unique Identifier (n-dodecyl isomer) |

| Molecular Formula | C₁₉H₃₀O₂ | MW: 290.44 g/mol |

| Appearance | Colorless to pale yellow liquid | Fluidity at RT facilitates formulation |

| Boiling Point | 383–385 °C (760 mmHg) | High thermal stability |

| Density | 0.934 g/cm³ (20 °C) | Lower density than water; phase separates easily |

| LogP (Octanol/Water) | ~7.7 – 7.9 | Highly lipophilic; negligible water solubility |

| Refractive Index | Useful for optical characterization | |

| Solubility | Soluble in Chloroform, EtOH, Oils | Compatible with lipid-based formulations |

Synthesis & Purification Protocol

Methodology: Nucleophilic Acyl Substitution (Benzoyl Chloride Method). Rationale: While Fischer esterification is reversible and requires water removal, the acid chloride route is irreversible, rapid, and high-yielding, making it the preferred method for generating high-purity reference standards in a research setting.

Reagents

-

Precursor A: Dodecanol (1.0 equiv, 18.6 g for 100 mmol scale)

-

Precursor B: Benzoyl Chloride (1.1 equiv, 15.5 g)

-

Base/Catalyst: Triethylamine (1.2 equiv) or Pyridine (solvent/base)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen (

) to maintain an anhydrous atmosphere. -

Solubilization: Dissolve Dodecanol (100 mmol) and Triethylamine (120 mmol) in 200 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Addition: Add Benzoyl Chloride (110 mmol) dropwise over 30 minutes.

-

Causality: Slow addition at 0 °C prevents exotherm-driven side reactions and controls HCl generation (neutralized by amine).

-

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.

-

Self-Validation Checkpoint: Monitor by TLC (Silica gel; Hexane/Ethyl Acetate 9:1). The disappearance of the alcohol spot (

) and appearance of the ester (

-

-

Quench & Workup:

-

Add 50 mL water to hydrolyze excess acid chloride.

-

Wash organic layer sequentially with:

-

1M HCl (removes unreacted amine).

-

Sat.

(removes benzoic acid byproduct). -

Brine (removes residual water).

-

-

-

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).-

Final Polish: If necessary, purify via vacuum distillation (bp ~185 °C @ 5 Torr) or column chromatography (Hexane/EtOAc).

-

Reaction Workflow Diagram

Figure 1: Logic flow for the acid chloride synthesis route, emphasizing the critical TLC validation step.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet (d) | 2H | Ortho-Ar-H | Deshielded by carbonyl anisotropy |

| 7.55 | Triplet (t) | 1H | Para-Ar-H | Aromatic ring integrity |

| 7.44 | Triplet (t) | 2H | Meta-Ar-H | Aromatic ring integrity |

| 4.33 | Triplet (t) | 2H | Diagnostic: Ester linkage formation | |

| 1.77 | Quintet (m) | 2H | Protons adjacent to ester methylene | |

| 1.26 – 1.45 | Multiplet (m) | 18H | Bulk Chain | Hydrophobic tail confirmation |

| 0.88 | Triplet (t) | 3H | Terminal | Chain termination |

Infrared Spectroscopy (FTIR)[7]

-

1720 cm⁻¹ (Strong): C=O Stretching (Ester). Absence of broad -OH stretch (3300 cm⁻¹) confirms conversion of alcohol.

-

1270 cm⁻¹ (Strong): C-O-C Stretching (Benzoate).

-

2920, 2850 cm⁻¹: C-H Stretching (Alkyl chain).

Advanced Application: Liquid Crystal Engineering

Dodecyl benzoate is a pivotal additive in the formulation of Lyotropic Liquid Crystalline Nanoparticles (LCNPs) , such as cubosomes and hexosomes.

Mechanism of Action

Lipid systems like Glycerol Monooleate (GMO) or Phytantriol form cubic phases (

-

Curvature Modulation: Dodecyl benzoate acts as a lipophilic "wedge." When doped into the lipid bilayer, it localizes in the hydrophobic chain region.

-

Phase Transition: By increasing the volume of the hydrophobic tail region relative to the headgroup, it increases the negative interfacial curvature . This drives the system from a Bicontinuous Cubic Phase (Cubosomes)

Inverse Hexagonal Phase (Hexosomes). -

Drug Release: Hexosomes generally exhibit slower release rates for hydrophilic drugs compared to cubosomes due to the closed water channels, allowing for tunable sustained release profiles.

Phase Behavior Diagram

Figure 2: Impact of Dodecyl Benzoate on lipid self-assembly, driving the transition from Cubic to Hexagonal mesophases.

Safety & Toxicology

While widely used in cosmetics (Cosmacol), Dodecyl Benzoate requires careful handling in concentrated forms.

-

GHS Classification:

-

Aquatic Acute 1 (H400): Very toxic to aquatic life.

-

Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

-

Handling: Use nitrile gloves and eye protection. Avoid release to the environment.

-

Storage: Store in cool, dry conditions away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link](Note: Link directs to main ECHA search; specific dossier access requires login/navigation).

-

NIST Chemistry WebBook. Dodecyl benzoate - IR and MS Spectra. SRD 69.[2] Retrieved from [Link]

- Guo, C., et al. (2010).Lyotropic Liquid Crystal Systems in Drug Delivery. Drug Discovery Today, 15(23-24), 1032-1040. (Contextual grounding for LCNP phase behavior).

Sources

An In-depth Technical Guide to the Synthesis of Dodecyl Benzoate via Fischer Esterification

This guide provides a comprehensive overview of the synthesis of dodecyl benzoate from dodecanoic acid and benzyl alcohol, employing the classic Fischer esterification reaction. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering deep insights into the reaction mechanism, a field-proven experimental protocol, and the critical causality behind procedural choices.

Foundational Principles: The Fischer Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] The reaction is characterized by its use of an acid catalyst to achieve equilibrium between reactants and products.[2][3] The overall transformation for the synthesis of dodecyl benzoate is as follows:

Dodecanoic Acid + Benzyl Alcohol ⇌ Dodecyl Benzoate + Water

A key challenge in Fischer esterification is its reversible nature.[4][5] The reaction exists in a thermodynamic equilibrium, which, without intervention, may not favor a high yield of the desired ester.[6][7] To ensure a successful synthesis, the equilibrium must be strategically shifted toward the products. This is accomplished by applying Le Châtelier's Principle in one of two primary ways:

-

Use of Excess Reactant: Employing a large excess of one of the starting materials (typically the more cost-effective one) drives the reaction forward.[6][8][9]

-

Removal of a Product: Continuously removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thus pulling the equilibrium towards the ester.[6][8][10]

This guide will focus on the latter approach, which is highly efficient for laboratory and industrial scale-up.

The Reaction Mechanism: A Stepwise Perspective

The synthesis proceeds through a series of reversible, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), unfolds as follows[6]:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of dodecanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][3][4]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of benzyl alcohol attacks the now highly electrophilic carbonyl carbon.[8][11] This forms a new carbon-oxygen bond.

-

Tetrahedral Intermediate Formation: This attack results in a positively charged oxonium ion, which quickly resolves into a neutral tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the newly added benzyl alcohol moiety to one of the original hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1][6]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.[4][6]

-

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final dodecyl benzoate ester and regenerate the acid catalyst, allowing it to participate in another cycle.[1][4]

Experimental Protocol: Synthesis and Purification

This section details a robust, self-validating protocol for the synthesis of dodecyl benzoate. The causality for each step is explained to provide a complete operational understanding.

Materials and Equipment

| Reagent/Material | Purpose |

| Dodecanoic Acid (Lauric Acid) | Carboxylic acid reactant |

| Benzyl Alcohol | Alcohol reactant |

| p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ | Acid catalyst |

| Toluene | Solvent, azeotropic agent for water removal |

| 5% Sodium Bicarbonate (NaHCO₃) Solution | Neutralizing wash |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | Aqueous wash to reduce emulsions |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |

| 500 mL Round-bottom flask | Reaction vessel |

| Reflux Condenser | To condense solvent vapors |

| Dean-Stark Apparatus | To collect water byproduct |

| Heating Mantle with Stirrer | For controlled heating and mixing |

| Separatory Funnel | For liquid-liquid extraction/washing |

| Rotary Evaporator | For solvent removal |

| Vacuum Distillation Apparatus | For final product purification |

Reaction Workflow Diagram

The overall process from setup to final product can be visualized as follows:

Caption: Experimental workflow for dodecyl benzoate synthesis.

Step-by-Step Methodology

Reaction Setup and Execution:

-

Assembly: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[9]

-

Charging Reactants: To the flask, add dodecanoic acid (e.g., 40.0 g, 0.2 mol), benzyl alcohol (e.g., 23.8 g, 0.22 mol, 1.1 equivalents), and toluene (200 mL). Using a slight excess of benzyl alcohol helps drive the equilibrium.

-

Catalyst Addition: Add the acid catalyst. p-Toluenesulfonic acid monohydrate (p-TsOH, ~1.0 g, 2.5 mol%) is an excellent choice as it is a solid and easier to handle than sulfuric acid.[1] Alternatively, cautiously add concentrated sulfuric acid (H₂SO₄, ~1 mL).[7][12] Sulfuric acid is highly effective as both a catalyst and a dehydrating agent.[3]

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene will maintain the reaction temperature (approx. 111°C). As the reaction proceeds, a toluene-water azeotrope will distill and collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect in the bottom of the trap.[5]

-

Monitoring: Continue refluxing until water no longer collects in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 3.6 mL (0.2 mol).

Work-up and Purification:

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Neutralization: Transfer the cooled mixture to a separatory funnel. Wash the organic solution sequentially with:

-

5% aqueous sodium bicarbonate solution (2 x 100 mL). This step is critical to neutralize the acid catalyst and remove any unreacted dodecanoic acid.[12][13] Be sure to vent the funnel frequently as CO₂ gas will be evolved.

-

Saturated aqueous sodium chloride (brine) (1 x 100 mL). This wash helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer.[5]

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[13] Add the drying agent until it no longer clumps together.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

-

Final Purification: The resulting crude oil is purified by vacuum distillation. Dodecyl benzoate has a high boiling point, and distillation at atmospheric pressure could lead to decomposition. Vacuum distillation allows the substance to boil at a much lower temperature, preserving its integrity. Collect the fraction corresponding to pure dodecyl benzoate.

Quantitative Data Summary

The following table provides an example of the quantitative parameters for the described synthesis.

| Parameter | Value | Rationale |

| Reactants | ||

| Dodecanoic Acid | 40.0 g (0.20 mol) | Limiting Reagent |

| Benzyl Alcohol | 23.8 g (0.22 mol) | 1.1 molar equivalents to drive equilibrium |

| Catalyst | ||

| p-TsOH·H₂O | ~1.0 g (2.5 mol%) | Standard catalytic loading |

| Solvent | ||

| Toluene | 200 mL | Forms azeotrope with water for removal |

| Reaction Conditions | ||

| Temperature | ~111 °C (Reflux) | Boiling point of toluene |

| Time | 3-5 hours | Until water evolution ceases |

| Yield | ||

| Theoretical Yield of Water | 3.6 g (3.6 mL) | Stoichiometric byproduct |

| Theoretical Yield of Product | 58.0 g | Based on limiting reagent |

| Product Properties | ||

| Molecular Formula | C₁₉H₃₀O₂ | |

| Molar Mass | 290.44 g/mol |

Conclusion

The Fischer esterification is a powerful and versatile method for the synthesis of esters like dodecyl benzoate. Success hinges on a firm understanding of its equilibrium nature and the systematic application of principles to drive the reaction to completion. By carefully controlling reaction conditions, utilizing an appropriate apparatus for water removal, and executing a thorough work-up and purification protocol, high yields of pure product can be reliably achieved. This guide provides the necessary technical foundation and practical insights for researchers to confidently implement this essential organic transformation.

References

-

Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe . Source: Unibe. URL: [Link]

-

Kinetics of Ester Formation via Fischer Esterification . Source: ChemBAM. URL: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Source: Master Organic Chemistry. URL: [Link]

-

mechanism for the esterification reaction . Source: Chemguide. URL: [Link]

-

Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances . Source: MDPI. URL: [Link]

-

Fischer Esterification-Typical Procedures . Source: OperaChem. URL: [Link]

-

Fischer–Speier esterification . Source: Wikipedia. URL: [Link]

-

Fischer Esterification . Source: Organic Chemistry Portal. URL: [Link]

-

Fischer esterification (video) . Source: Khan Academy. URL: [Link]

-

Acid-Catalyzed Esterification . Source: Springboard Biodiesel. URL: [Link]

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant . Source: MDPI. URL: [Link]

-

Kinetic Study of Esterification Reaction . Source: ResearchGate. URL: [Link]

-

Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Source: Patsnap. URL: [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film . Source: ACS Publications. URL: [Link]

-

Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . Source: ACS Publications. URL: [Link]

-

Fischer Esterification . Source: UMass Lowell. URL: [Link]

-

Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor . Source: MDPI. URL: [Link]

-

Lab5 procedure esterification . Source: WOU. URL: [Link]

-

Fischer Esterification . Source: Chemistry Steps. URL: [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives . Source: YouTube. URL: [Link]

-

Fischer Esterification Procedure . Source: CSUS. URL: [Link]

-

esterification of benzoic acid to methyl benzoate . Source: UMass Boston. URL: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Source: University of Toronto. URL: [Link]

-

5.310 F17 Experiment 5: Fischer Esterification . Source: DSpace@MIT. URL: [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . Source: ResearchGate. URL: [Link]

-

Organic Mechanism Fischer Esterification 004 . Source: YouTube. URL: [Link]

-

Ester synthesis by esterification . Source: Organic Chemistry Portal. URL: [Link]

-

Fischer Esterification: Preparation of methyl benzoate . Source: Docsity. URL: [Link]

-

PH CH 126.1 Fischer Esterification of Methyl Benzoate 2 . Source: Scribd. URL: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chembam.com [chembam.com]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. cerritos.edu [cerritos.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. youtube.com [youtube.com]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Technical Guide: Scalable Synthesis of Dodecyl Benzoate via Azeotropic Esterification

Executive Summary

Dodecyl benzoate (Lauryl benzoate) is a lipophilic ester widely utilized in pharmaceutical formulations as a skin-conditioning emollient, a solubilizer for active pharmaceutical ingredients (APIs), and a permeation enhancer in transdermal delivery systems.[1][2] Its synthesis represents a classic application of Fischer esterification, yet achieving high purity (>99%) for pharmaceutical applications requires rigorous control over thermodynamic equilibrium and kinetic parameters.[2]

This guide details the optimized synthesis of dodecyl benzoate from dodecanol and benzoic acid. Unlike basic textbook protocols, this workflow emphasizes azeotropic water removal (Dean-Stark method) to drive the equilibrium to completion, utilizing p-toluenesulfonic acid (p-TSA) as a non-oxidizing catalyst preferred over sulfuric acid for maintaining color integrity.

Reaction Mechanism & Thermodynamics[2]

The Challenge of Equilibrium

The direct esterification of benzoic acid with dodecanol is an equilibrium-limited reaction (

To achieve high conversion, we must exploit Le Chatelier’s principle. Since dodecanol is a high-boiling liquid (mp 24°C, bp 259°C) and benzoic acid is a solid, we cannot easily remove the product. Instead, we remove the byproduct (water) continuously using an azeotropic solvent (toluene).

Mechanistic Pathway

The reaction proceeds via the acid-catalyzed addition-elimination mechanism. The steric bulk of the dodecyl chain imposes minor kinetic penalties compared to short-chain alcohols, necessitating elevated temperatures (reflux).

Figure 1: Step-wise mechanism of the acid-catalyzed Fischer esterification of benzoic acid with dodecanol.

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| Benzoic Acid | >99.5%, ACS Reagent | Limiting Reagent |

| 1-Dodecanol | >98%, Anhydrous | Reactant (1.1 eq excess) |

| p-Toluenesulfonic Acid (p-TSA) | Monohydrate, 98% | Catalyst (1-2 mol%) |

| Toluene | ACS Reagent, Anhydrous | Azeotropic Solvent |

| Sodium Bicarbonate | Saturated Solution | Neutralization Wash |

| Magnesium Sulfate | Anhydrous | Drying Agent |

Equipment:

-

500 mL Round Bottom Flask (RBF)

-

Reflux Condenser[2]

-

Magnetic Stirrer / Heating Mantle[2]

-

High-Vacuum Distillation Setup[2]

Step-by-Step Procedure

Phase 1: Reaction Setup (Azeotropic Reflux)

-

Charge: In a 500 mL RBF equipped with a magnetic stir bar, add 12.2 g Benzoic Acid (100 mmol) and 20.5 g 1-Dodecanol (110 mmol) .

-

Note: A 10% molar excess of alcohol drives the reaction and prevents residual unreacted benzoic acid, which is harder to remove than the alcohol.

-

-

Solvent: Add 150 mL Toluene . The solid benzoic acid will dissolve upon heating.

-

Catalyst: Add 0.19 g p-TSA monohydrate (1 mmol) .

-

Assembly: Attach the Dean-Stark trap and fill the trap arm with pure toluene. Attach the reflux condenser on top.[2]

-

Reflux: Heat the mixture to a vigorous reflux (~115°C bath temp). Ensure toluene is condensing and dripping back through the trap.

-

Observation: Water droplets will separate and sink to the bottom of the trap.

-

-

Completion: Continue reflux until water collection ceases (theoretical yield of water = 1.8 mL). Typically requires 4–6 hours .[2]

Phase 2: Work-up[2]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel. Wash with 2 x 50 mL Saturated NaHCO₃ .

-

Purpose: Removes the acid catalyst and any unreacted benzoic acid. Caution: CO₂ gas evolution will occur; vent frequently.[2]

-

-

Washing: Wash the organic layer with 1 x 50 mL Distilled Water followed by 1 x 50 mL Brine .[2]

-

Drying: Collect the organic layer (bottom layer if using chlorinated solvent, but here Toluene is the top layer). Dry over anhydrous MgSO₄ for 15 minutes.

-

Concentration: Filter off the solid MgSO₄. Remove the toluene using a rotary evaporator (50°C, reduced pressure).

Phase 3: Purification (Vacuum Distillation)

The crude oil contains the product and excess dodecanol. Simple evaporation is insufficient for pharmaceutical grade purity.[2]

-

Setup: Transfer crude oil to a short-path distillation apparatus.

-

Fraction 1 (Dodecanol): Under high vacuum (<1 mmHg), distill off the excess dodecanol.[2]

-

BP of Dodecanol: ~100-110°C at 1 mmHg.[2]

-

-

Fraction 2 (Product): Increase bath temperature. Collect the main fraction.

-

Yield: Expected yield is 85–92% (approx. 25–27 g).[2]

Process Workflow Visualization

Figure 2: End-to-end process workflow for the synthesis and purification of Dodecyl Benzoate.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic data must be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H-NMR | 8.05 | Doublet (2H) | Ortho-aromatic protons |

| 7.55 | Triplet (1H) | Para-aromatic proton | |

| 7.44 | Triplet (2H) | Meta-aromatic protons | |

| 4.33 | Triplet (2H) | -O-CH₂- (Diagnostic Ester Peak) | |

| 1.78 | Quintet (2H) | -O-CH₂-CH₂ - | |

| 1.26 - 1.45 | Multiplet (~18H) | Alkyl Chain Envelope | |

| 0.88 | Triplet (3H) | Terminal Methyl (-CH₃) |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1720 cm⁻¹ (Ester carbonyl).[2]

-

C-O Stretch: Strong bands at 1270 cm⁻¹ and 1110 cm⁻¹ .[2]

-

O-H Stretch: Absent (Absence confirms removal of starting alcohol and acid; if broad peak at 3400 cm⁻¹ exists, the product is wet or contains unreacted alcohol).

Critical Process Parameters (CPP)

-

Water Removal: The reaction must be driven by water removal.[2] Failure to observe water accumulation in the Dean-Stark trap indicates insufficient reflux temperature or a leak in the system.

-

Catalyst Selection: While sulfuric acid is cheaper, p-TSA is preferred for pharmaceutical intermediates as it causes less charring/oxidation of the long alkyl chain, resulting in a colorless product.[2]

-

Stoichiometry: Using excess alcohol (the liquid component) rather than excess acid simplifies the workup. Residual benzoic acid (solid) can trap product and is harder to distill off than the volatile alcohol.

References

-

PubChem. Dodecyl benzoate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for Fischer Esterification protocols).

-

Organic Syntheses. Benzyl Benzoate. Org. Synth. 1922, 2,[5][6] 5. DOI: 10.15227/orgsyn.002.0005.[1][2][3] (Foundational procedure for benzoate ester synthesis). Available at: [Link]

-

SpectraBase. Benzoic acid, dodecyl ester: 1H NMR Spectrum. Wiley Science Solutions.[2] Available at: [Link]

Sources

Comprehensive Technical Guide: Lauryl Benzoate (Dodecyl Benzoate)

Executive Summary

Lauryl Benzoate (Dodecyl Benzoate, CAS: 2915-72-2) is a high-molecular-weight ester characterized by extreme lipophilicity (LogP ~7.[1][2]9) and low polarity.[2] While widely recognized in the cosmetic industry under the broader category of C12-15 Alkyl Benzoates (e.g., Finsolv® TN), its utility in pharmaceutical development is defined by its role as a permeation enhancer and solubilizing vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).

This guide provides a rigorous technical analysis of Lauryl Benzoate, moving beyond basic datasheets to explore its synthesis kinetics, physicochemical behavior in colloidal systems, and mechanism of action in transdermal drug delivery.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Lauryl Benzoate acts as a "lipophilic anchor" in formulations.[2] Its structure comprises a non-polar dodecyl chain esterified to a polarizable aromatic ring.[2] This duality allows it to solvate crystalline UV filters and steroid APIs while maintaining a non-greasy, "dry" emollient feel.[2]

Structural Specifications

| Property | Value |

| IUPAC Name | Dodecyl benzoate |

| CAS Number | 2915-72-2 |

| Molecular Formula | C₁₉H₃₀O₂ |

| Molecular Weight | 290.44 g/mol |

| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Physicochemical Properties Table[1][2][7]

| Parameter | Specification | Technical Insight |

| Physical State | Low-melting solid or viscous liquid | Pure C12 ester has a MP ~26–28°C; often supercools to a liquid at room temp.[1][2] Commercial "C12-15" mixtures remain liquid to lower temps (-40°C pour point).[1][2] |

| Boiling Point | 374–385°C (at 760 mmHg) | High thermal stability allows for hot-process emulsification without degradation.[1][2] |

| Density | 0.93–0.94 g/cm³ (20°C) | Lower density than water; facilitates phase separation in aqueous workups.[1][2] |

| LogP (Octanol/Water) | ~7.7 – 7.9 (Estimated) | Critical Attribute: Indicates extreme hydrophobicity.[1][2] Ideal for solvating lipophilic drugs (e.g., ibuprofen, ketoprofen) but requires surfactants for aqueous dispersion.[2] |

| Refractive Index | 1.487 | High RI contributes to the "gloss" in topical formulations.[1][2] |

| Solubility | Insoluble in water (<0.1 mg/L) | Soluble in ethanol, isopropyl myristate, mineral oil, and cyclomethicone.[1] |

Synthesis & Manufacturing Protocols

The synthesis of Lauryl Benzoate is a classic Fischer Esterification , driven by acid catalysis and the removal of water to shift the equilibrium toward the product (Le Chatelier's principle).

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the acid-catalyzed pathway, highlighting the formation of the tetrahedral intermediate and the critical dehydration step.

Bench-Scale Synthesis Protocol

Objective: Synthesize high-purity (>98%) Lauryl Benzoate via direct esterification.

Reagents:

-

Benzoic Acid (1.05 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or Sulfuric Acid.[1][2]

-

Solvent: Toluene or Xylene (for azeotropic distillation).[2]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 1-Dodecanol (e.g., 18.6 g, 100 mmol) and Benzoic Acid (12.8 g, 105 mmol) to the flask. Add 50 mL of Toluene.

-

Catalysis: Add p-TSA (0.1 g).

-

Reflux: Heat the mixture to reflux (approx. 115-120°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

-

Workup:

-

Purification: Remove the solvent (toluene) via rotary evaporation.[2] For pharmaceutical grade, perform vacuum distillation (BP ~185°C at 5 Torr) to remove trace alcohol.[2]

Applications in Drug Development

Lauryl Benzoate is not merely an inert carrier; it is a functional excipient that modifies the barrier properties of the skin.[2]

Mechanism of Action: Permeation Enhancement

The stratum corneum (SC) consists of corneocytes embedded in a lipid matrix (ceramides, cholesterol, fatty acids). Lauryl Benzoate enhances drug permeation via lipid fluidization .[2]

-

Lipid Interaction: The dodecyl chain intercalates into the SC lipid bilayer, disrupting the ordered packing (increasing entropy).

-

Solvation: The aromatic benzoate head group provides a high-solvency environment for lipophilic drugs, maintaining a high concentration gradient across the skin.

Metabolic Fate & Safety[2]

Upon entering the viable epidermis, Lauryl Benzoate is subject to enzymatic hydrolysis by non-specific esterases.[2]

-

Metabolites: Benzoic Acid + 1-Dodecanol.[2]

-

Clearance: Benzoic acid is conjugated with glycine to form hippuric acid and excreted in urine.[2] Dodecanol is oxidized to fatty acids.[2] This metabolic lability prevents systemic accumulation, making it a "soft" enhancer.[2]

Transdermal Delivery Pathway (DOT Visualization)

Stability & Handling

Hydrolytic Stability

While sterically hindered compared to short-chain esters, Lauryl Benzoate is susceptible to hydrolysis at extreme pH.[2]

-

Stable pH Range: 4.0 – 8.0.[2]

-

Risk: In highly alkaline formulations (pH > 9), saponification occurs, yielding soap (Sodium Dodecanoate) and Sodium Benzoate.[2]

Storage Protocol

-

Container: High-density polyethylene (HDPE) or glass.[2]

-

Conditions: Store at 15–30°C. If the material solidifies (MP ~28°C), gently warm to 40°C and mix before use to ensure homogeneity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate.[2] Retrieved January 30, 2026 from [Link]

-

NIST Mass Spectrometry Data Center. Dodecyl benzoate Gas Chromatography Retention Data.[2] Retrieved January 30, 2026 from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, C12-15-alkyl esters.[2] Retrieved January 30, 2026 from [Link](Note: Generalized landing page for alkyl benzoates).[2]

-

The Good Scents Company. Dodecyl Benzoate Material Safety and Properties. Retrieved January 30, 2026 from [Link]

-

Vávrová, K., et al. (2017). Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids.[2] Pharmaceutical Research.[2][3][4] (Contextual reference for dodecyl-chain enhancer mechanisms). [Link]

Sources

- 1. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]

- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iajpr.com [iajpr.com]

- 4. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis of Dodecyl Benzoate: Spectroscopic Characterization and Structural Validation

The following technical guide details the spectroscopic characterization of Dodecyl Benzoate .

Executive Summary & Compound Identity

Dodecyl Benzoate (Benzoic acid, dodecyl ester) is a lipophilic ester widely utilized in drug formulation as an emollient and solubility enhancer. Its structural validation is critical during the QC phase of raw material intake.

Critical Note on Chemical Identity: There is a frequent database conflict regarding the CAS registry for this chemical family.

-

Target Compound: Dodecyl Benzoate (Benzoic acid esterified with Dodecanol). CAS: 2915-72-2 .[1][2]

-

Common Isomer Confusant: Phenyl Dodecanoate (Dodecanoic acid esterified with Phenol). CAS: 4228-00-6 .[3][4][5][6][7][8][9][10]

-

Directive: This guide focuses exclusively on Dodecyl Benzoate (CAS 2915-72-2) as requested by the topic title. Researchers using CAS 4228-00-6 should note that the spectral data will differ significantly (e.g., carbonyl shift, ester linkage protons).

Physicochemical Profile

| Property | Value |

| IUPAC Name | Dodecyl benzoate |

| Molecular Formula | C₁₉H₃₀O₂ |

| Molecular Weight | 290.44 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in Water |

Synthesis & Sample Preparation for Analysis

Expert Insight: Proper sample preparation is the prerequisite for reproducible spectral data. Impurities such as unreacted dodecanol or benzoic acid can obscure diagnostic regions.

Protocol: Analytical Sample Prep

-

Purification: If the sample purity is <98%, perform a flash column chromatography (Silica gel 60, Hexane:EtOAc 95:5) to remove free alcohol (broad IR band ~3400 cm⁻¹) or acid.

-

NMR Solvent: Dissolve ~10 mg of sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS. Ensure the tube is free of acetone traces, which appear at 2.17 ppm.

-

MS Dilution: For GC-MS, dilute to 1 ppm in HPLC-grade Dichloromethane. Avoid Methanol to prevent transesterification in the injector port.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI), 70 eV.

The mass spectrum of dodecyl benzoate is dominated by the stability of the benzoyl cation. Unlike aliphatic esters, the McLafferty rearrangement is suppressed due to the lack of a gamma-hydrogen relative to the carbonyl in a favorable geometry, and the dominance of alpha-cleavage.

Fragmentation Logic Pathway

The primary fragmentation event is Alpha-Cleavage adjacent to the carbonyl carbon, driven by the formation of the resonance-stabilized acylium ion.

Figure 1: Primary fragmentation pathway of Dodecyl Benzoate under EI conditions.

Key MS Peaks

| m/z | Intensity | Fragment Assignment | Mechanistic Origin |

| 290 | Weak (<5%) | [M]⁺• | Molecular Ion (Stable but prone to fragmentation) |

| 123 | Medium | [PhCOOH2]⁺ | Double hydrogen rearrangement (Benzoic acid protonated) |

| 105 | 100% (Base) | [Ph-C≡O]⁺ | Benzoyl Cation . Diagnostic for benzoates. |

| 77 | High | [C₆H₅]⁺ | Phenyl cation (Loss of CO from m/z 105) |

| 51 | Medium | [C₄H₃]⁺ | Aromatic ring fragmentation |

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat liquid.

The IR spectrum serves as a rapid "fingerprint" verification. The absence of an O-H stretch is the first check for ester conversion completeness.

Diagnostic Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2950, 2920, 2850 | C-H Stretch (sp³) | Long alkyl chain (Asymmetric/Symmetric) |

| 1720 ± 5 | C=O Stretch | Ester Carbonyl (Conjugated with phenyl ring lowers freq from 1740) |

| 1600, 1585 | C=C Stretch | Aromatic Ring breathing modes |

| 1270 | C-O Stretch | Benzoate C-O-C (Asymmetric stretch, typically strong/broad) |

| 1110 | C-O Stretch | Alkyl-Oxygen stretch |

| 710 | C-H Bend (oop) | Monosubstituted Benzene (Out-of-plane bending) |

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (¹H) / 100 MHz (¹³C) in CDCl₃.[11] Reference TMS = 0.00 ppm.[11]

¹H NMR Analysis

The proton spectrum is distinct, separating the aromatic "head" from the aliphatic "tail".

Figure 2: ¹H NMR Chemical Shift Correlation Map.

¹H NMR Data Table

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Causality |

| 8.04 - 8.06 | Doublet (d) | 2H | 7.5 | Ortho-ArH | Deshielded by carbonyl anisotropy. |

| 7.53 - 7.57 | Triplet (t) | 1H | 7.4 | Para-ArH | Typical aromatic range. |

| 7.41 - 7.46 | Triplet (t) | 2H | 7.6 | Meta-ArH | Typical aromatic range. |

| 4.30 | Triplet (t) | 2H | 6.7 | -O-CH ₂- | Deshielded by electronegative Oxygen. |

| 1.71 - 1.78 | Quintet (m) | 2H | 6.8 | -O-CH₂-CH ₂- | Beta-position effect. |

| 1.20 - 1.45 | Multiplet (m) | ~18H | - | Bulk -(CH ₂)₉- | Overlapping methylene envelope. |

| 0.88 | Triplet (t) | 3H | 6.8 | Terminal -CH ₃ | Standard methyl end-group. |

¹³C NMR Analysis

The Carbon-13 spectrum confirms the ester linkage and the chain length.

¹³C NMR Data Table

| Shift (δ ppm) | Carbon Type | Assignment |

| 166.7 | Quaternary (C=O) | Carbonyl . Diagnostic ester peak.[12] |

| 132.8 | CH | Para-aromatic carbon. |

| 130.5 | Quaternary (C-ipso) | Ipso-carbon (attached to C=O). |

| 129.5 | CH | Ortho-aromatic carbons (2C). |

| 128.3 | CH | Meta-aromatic carbons (2C). |

| 65.2 | CH₂ | -O-C H₂- (Alpha carbon). |

| 31.9 | CH₂ | C-3 of alkyl chain (Gamma). |

| 29.6 - 29.3 | CH₂ | Bulk methylene chain (multiple overlapping peaks). |

| 28.8 | CH₂ | C-2 of alkyl chain (Beta). |

| 26.0 | CH₂ | C-4 of alkyl chain. |

| 22.7 | CH₂ | Penultimate carbon (ω-1). |

| 14.1 | CH₃ | Terminal Methyl. |

References

-

National Institute of Standards and Technology (NIST). Dodecyl benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Dodecyl Benzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds. SDBS No. 3262 (Benzoic acid dodecyl ester). AIST Japan. (Note: Direct URLs to SDBS are dynamic; search SDBS No. 3262 at [Link])

Sources

- 1. Benzoic acid, dodecyl ester | SIELC Technologies [sielc.com]

- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IUPAC Names : Starting with p [perflavory.com]

- 4. All Ingredients Listing : From paa to phz [thegoodscentscompany.com]

- 5. EINECS Number Listng : Starting with 222-911-4 to 231-764-5 [thegoodscentscompany.com]

- 6. chemicalcatalog.com [chemicalcatalog.com]

- 7. capotchem.cn [capotchem.cn]

- 8. m.indiamart.com [m.indiamart.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. biosynce.com [biosynce.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profiling of Dodecyl Benzoate: Thermodynamic Mechanisms and Solvent Compatibility

Topic: Solubility of Dodecyl Benzoate in Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary

Dodecyl benzoate (Lauryl benzoate, CAS: 2915-72-2) represents a critical class of long-chain alkyl esters utilized extensively as lipophilic carriers in drug delivery, emollients in cosmetic formulations, and plasticizers in polymer engineering.[1][2] Its physicochemical behavior is dominated by the competition between the aromatic benzoate moiety and the hydrophobic dodecyl tail.[2] This guide provides a rigorous technical analysis of its solubility profile, offering a theoretical framework based on Hansen Solubility Parameters (HSP), experimental protocols for precise determination, and data-driven insights for solvent selection.

Physicochemical Characterization

Understanding the solubility of dodecyl benzoate requires a deconstruction of its molecular architecture.[2] The molecule is amphiphilic but predominantly lipophilic, characterized by a non-polar aliphatic chain (

Table 1: Physicochemical Properties of Dodecyl Benzoate

| Property | Value | Relevance to Solubility |

| Molecular Formula | High carbon content indicates lipophilicity.[2] | |

| Molecular Weight | 290.44 g/mol | Moderate MW suggests slower dissolution kinetics than short-chain esters.[2] |

| LogP (Octanol/Water) | ~7.3 - 7.9 (Est.) | Highly hydrophobic; practically insoluble in water.[2] |

| Melting Point | ~28-30 °C | Low melting point implies it may exist as a supercooled liquid or soft solid, affecting dissolution enthalpy.[2] |

| Boiling Point | ~383 °C | High thermal stability for elevated temperature solubility studies.[2] |

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To predict solvent compatibility without exhaustive experimentation, we utilize the Hansen Solubility Parameter system.[2][3] The total solubility parameter (

Theoretical Prediction Model

Dodecyl benzoate acts as a "bridge" solvent.[2] The benzoate head group contributes to

Estimated HSP Values for Dodecyl Benzoate:

-

(Dominant dispersive interaction from

- (Ester functionality)

- (Weak H-bond acceptor)[2]

Solubility Criterion:

Solubility is maximized when the "interaction distance" (

Table 2: Predicted Solvent Compatibility Matrix

| Solvent | Predicted Solubility | Mechanism | |||

| Toluene | 18.0 | 1.4 | 2.0 | Excellent | Perfect dispersive match; low polarity alignment.[2] |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Balanced polar/dispersive interactions.[2] |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | H-bonding of solvent hinders interaction with lipophilic tail.[2] |

| Ethanol | 15.8 | 8.8 | 19.4 | Low/Moderate | High |

| Water | 15.5 | 16.0 | 42.3 | Insoluble | Extreme |

| Hexane | 14.9 | 0.0 | 0.0 | Good | Driven entirely by entropy and dispersive forces.[2] |

Experimental Determination Protocol

Reliable solubility data requires a self-validating workflow.[2] The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV , the gold standard for low-volatility esters.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached and artifacts are excluded.

Caption: Figure 1. Self-validating workflow for determining Dodecyl Benzoate solubility. The feedback loop ensures equilibrium verification.

Detailed Methodology

-

Preparation: Add excess Dodecyl benzoate (approx. 2g) to 10mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 48 hours. Note: Long alkyl chains can exhibit slow relaxation times; 24h may be insufficient.

-

Phase Separation: Centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filter prevents adsorption losses).[2]

-

Quantification (HPLC Conditions):

Temperature Dependence & Thermodynamics

Solubility (

Practical Insight: In ethanol or isopropanol, heating from 20°C to 50°C can increase solubility by a factor of 5-10x due to the disruption of solvent-solvent hydrogen bonds.[2] In toluene, temperature has a negligible effect on solubility limits as the compound is miscible in all proportions above its melting point.[2]

Applications in Formulation Science

-

Drug Delivery: Dodecyl benzoate serves as a lipophilic solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).[2] Its high boiling point makes it stable for hot-melt extrusion processes.[2]

-

Cosmetics (C12-15 Alkyl Benzoate): Often referred to by its INCI name, it acts as a "dry emollient."[2] It solubilizes UV filters (e.g., Avobenzone) effectively because the benzoate ring interacts via

-stacking with the aromatic UV filter molecules, while the alkyl chain ensures matrix compatibility.

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] Link[2]

-

Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Data extrapolation for alkyl benzoates). Link

-

PubChem. (n.d.).[2] Dodecyl benzoate (CID 76204).[2][4] National Center for Biotechnology Information.[2] Retrieved January 30, 2026.[2] Link[2]

-

Cosmetic Ingredient Review. (2012). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (Provides solubility context for C12-15 mixtures). Link

-

Zhang, J., et al. (2020).[2] Thermodynamic analysis of the solubility of benzoic acid in organic solvents. Journal of Chemical & Engineering Data. (Foundational data for benzoate moiety behavior). Link[2]

Sources

An In-depth Technical Guide to the Mechanism of Action of Dodecyl Benzoate as a Surfactant

Executive Summary

Dodecyl benzoate is a non-ionic surfactant whose utility in various formulations stems from its amphiphilic molecular architecture. This guide elucidates the fundamental mechanisms governing its action at interfaces and in bulk solution. We will deconstruct its molecular properties, explore the principles of interfacial tension reduction and micellar solubilization, and provide robust experimental protocols for characterizing its surfactant efficacy. The narrative is grounded in the core principles of physical chemistry and is designed to provide both a theoretical understanding and a practical framework for leveraging dodecyl benzoate in advanced applications, including pharmaceutical and cosmetic formulations.

Section 1: Molecular Architecture and Physicochemical Profile

The surfactant activity of any molecule is dictated by its structure. Dodecyl benzoate is an ester formed from benzoic acid and dodecanol[1]. This combination yields a classic amphiphilic structure: a non-polar, lipophilic alkyl tail and a polar, hydrophilic head group.

-

The Hydrophobic Tail: A 12-carbon alkyl chain (the dodecyl group) provides the significant non-polar character. This long hydrocarbon tail is responsible for the molecule's low affinity for water and high affinity for non-polar substances like oils and lipids.

-

The Hydrophilic Head: The benzoate ester group serves as the polar, water-soluble head. The ester linkage and the aromatic ring contribute to its polarity, allowing this portion of the molecule to interact favorably with water and other polar solvents.

This dual nature is the cornerstone of its function, forcing the molecule to adopt specific orientations at interfaces to satisfy the opposing affinities of its two constituent parts.

Caption: Molecular structure of Dodecyl Benzoate.

A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | PubChem[2] |

| Molecular Weight | 290.44 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| logP (o/w) | 5.76 - 7.9 | Cheméo, PubChem[2][3] |

| Water Solubility | 0.009331 mg/L @ 25 °C (estimated) | The Good Scents Company[4] |

| Boiling Point | ~383-385 °C @ 760 mmHg | The Good Scents Company[4] |

Section 2: The Core Mechanism: Adsorption and Interfacial Tension Reduction

When introduced into an immiscible two-phase system, such as oil and water, dodecyl benzoate molecules spontaneously migrate to the interface. This is a thermodynamically driven process to minimize the energetically unfavorable contact between the hydrophobic dodecyl tails and the aqueous phase.

The molecules arrange themselves into an oriented monolayer:

-

The hydrophilic benzoate heads remain in the aqueous phase.

-

The hydrophobic dodecyl tails extend into the non-polar oil phase.

This molecular arrangement disrupts the cohesive forces at the interface. In a pure water-oil system, the strong hydrogen bonding network of water and the van der Waals forces within the oil create a high interfacial tension (IFT)—a measure of the energy required to create a new unit of interfacial area. By populating the interface, dodecyl benzoate molecules effectively create a "bridge" between the two phases, reducing the cohesive energy difference and thereby lowering the IFT.[5][6] The reduction of interfacial tension is a primary indicator of a surfactant's efficiency and is critical for forming stable emulsions.[7][8]

Caption: Orientation of Dodecyl Benzoate at an oil-water interface.

Section 3: Self-Assembly in Bulk Solution: Micellization

As the concentration of dodecyl benzoate in an aqueous solution increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC) , a new phenomenon occurs: the surfactant monomers begin to self-assemble in the bulk solution to form spherical aggregates called micelles.[9]

-

Micelle Structure: A micelle is a thermodynamically stable structure where the hydrophobic dodecyl tails are sequestered in a non-polar core, shielded from the water. The hydrophilic benzoate heads form an outer shell, or corona, that maintains favorable contact with the aqueous environment.

-

Significance of CMC: The CMC is a critical parameter for any surfactant.[9] Below the CMC, the surfactant primarily acts at the surface, and properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules form new micelles.[9]

This micellization is the mechanism behind the solubilization of poorly water-soluble compounds. A hydrophobic drug molecule, for instance, can be partitioned into the non-polar core of the micelle, effectively being dissolved in the aqueous medium.

Caption: Micelle formation by Dodecyl Benzoate above the CMC.

Section 4: Experimental Validation and Characterization Workflow

To apply dodecyl benzoate effectively, its surfactant properties must be quantified. The following protocols represent a self-validating system to confirm and characterize its mechanism of action.

Caption: Experimental workflow for surfactant characterization.

Experimental Protocol 1: Interfacial Tension (IFT) Measurement

-

Objective: To quantify the reduction in IFT between an aqueous phase and a non-polar phase as a function of dodecyl benzoate concentration.

-

Methodology (Pendant Drop Tensiometry):

-

System Preparation: Calibrate the tensiometer with known standards. Fill the optical glass cuvette with the aqueous solution of dodecyl benzoate. The non-polar phase (e.g., a pharmaceutical-grade oil) will be used to form the drop.

-

Drop Formation: Submerge a needle connected to a syringe into the cuvette. Carefully dispense the oil to form a stable, pendant drop.

-

Image Acquisition: The instrument's camera captures a high-resolution image of the drop profile.

-

Profile Analysis: Specialized software analyzes the shape of the drop. The shape is governed by the balance between gravitational forces (which elongate the drop) and the interfacial tension (which seeks to make it spherical).

-

Calculation: The software fits the drop profile to the Young-Laplace equation to calculate the IFT value in mN/m.

-

Data Collection: Repeat measurements for each concentration in the prepared series to determine the concentration-dependent IFT reduction.

-

Experimental Protocol 2: Critical Micelle Concentration (CMC) Determination

-

Objective: To determine the CMC of dodecyl benzoate in an aqueous solution.

-

Causality: The CMC is identified as the concentration at which the air-water surface becomes saturated with surfactant monomers. Beyond this point, monomers aggregate into micelles rather than further populating the surface, causing the surface tension to plateau.[9]

-

Methodology (Surface Tension vs. Concentration):

-

Solution Preparation: Prepare a series of aqueous solutions of dodecyl benzoate with concentrations spanning several orders of magnitude (e.g., from 10⁻⁶ M to 10⁻² M).

-

Measurement: Using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each solution at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Identification: The resulting plot will show two distinct regions: a steep linear decrease in surface tension as concentration increases, followed by a region where the surface tension remains relatively constant. The intersection of the two lines extrapolated from these regions corresponds to the CMC. The surface tension value in the plateau region is the minimum surface tension (γ_cmc).

-

Section 5: Applications in Drug Development and Research

The mechanistic actions of dodecyl benzoate make it a versatile tool for scientists and formulators.

-

Emollient and Solvent: In topical and transdermal formulations, its lipophilic nature makes it an excellent emollient, improving the feel and spreadability of creams and lotions. It can also act as a solvent for other lipophilic ingredients.[2]

-

Solubilizing Agent: For poorly water-soluble Active Pharmaceutical Ingredients (APIs), dodecyl benzoate can be used to create formulations where the API is encapsulated within micelles, enhancing its solubility and potentially its bioavailability.

-

Emulsion Stabilizer: It is a key component in the formation of stable oil-in-water (o/w) or water-in-oil (w/o) emulsions. This is fundamental for creating liquid dosage forms, parenteral nutrition emulsions, and advanced drug delivery systems like nanoemulsions and microemulsions.

-

Fragrance Blender: In cosmetics, it can serve as a fixative or blender for fragrances, particularly in floral or oriental scents.[10]

References

- Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid.

-

Wikipedia. (2024). Benzalkonium chloride. Retrieved from [Link]

- Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Surfactants: Beyond Agriculture with Calcium Dodecyl Benzene Sulfonate.

-

ResearchGate. (2023). Experimental and theoretical studies on foam features of dodecyl benzene sulfonate-based ionic liquid surfactants. Retrieved from [Link]

-

Gao, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. Retrieved from [Link]

-

Wikipedia. (2024). Critical micelle concentration. Retrieved from [Link]

-

The Good Scents Company. (2025). dodecyl benzoate, 27615-31-2. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025). Interfacial behavior Between dodecyl betaine-heavy alkyl benzene sulfonate-alkali mixed aqueous system and daqing crude oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]

-

National Institutes of Health. (2025). Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Study of Chemical Reduction on Interfacial Tension by Using Dodecyl Trimethyl Ammonium Bromide. Retrieved from [Link]

-

PubMed. (2025). The effects of surfactant tail branching on oil-water interfacial tension reduction. Retrieved from [Link]

-

ResearchGate. (2025). Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery. Retrieved from [Link]

Sources

- 1. CAS 2915-72-2: Dodecyl benzoate | CymitQuimica [cymitquimica.com]

- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dodecyl benzoate (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. dodecyl benzoate, 27615-31-2 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of surfactant tail branching on oil-water interfacial tension reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. BENZOIC ACID DODECYL ESTER | 2915-72-2 [chemicalbook.com]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyl Benzoate

Abstract

Dodecyl benzoate, an ester of dodecyl alcohol and benzoic acid, is a compound with significant potential in various applications, including as an emollient, fragrance component, and potentially as a nonionic surfactant in specialized formulations.[1][2] A pivotal parameter governing its efficacy in surfactant-based systems is the Critical Micelle Concentration (CMC). This guide provides a comprehensive overview of the theoretical underpinnings of micellization and offers detailed, field-proven methodologies for the experimental determination of the CMC of dodecyl benzoate. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and harness the surface-active properties of this compound.

Introduction: The Significance of Dodecyl Benzoate and its CMC

Dodecyl benzoate (C₁₉H₃₀O₂) is a benzoate ester characterized by a hydrophilic benzoate head group and a hydrophobic dodecyl tail.[2] This amphipathic structure suggests potential surfactant properties, making it a candidate for applications in emulsions, microemulsions, and as a solubilizing agent.

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which the molecules begin to aggregate, forming micelles.[3] Below the CMC, dodecyl benzoate molecules would primarily exist as monomers. As the concentration increases to the CMC, the hydrophobic tails will self-assemble to minimize their contact with the aqueous environment, forming spherical structures with a hydrophobic core and a hydrophilic shell. Understanding the CMC is crucial as it dictates the concentration at which the surfactant properties, such as solubilization and surface tension reduction, become most effective.[4]

Theoretical Framework: The Energetics of Micellization

The formation of micelles is a spontaneous process driven by a decrease in the overall free energy of the system. This is primarily an entropy-driven process. The hydrophobic tails of the surfactant molecules disrupt the hydrogen bonding network of water, creating a more ordered, low-entropy state. By aggregating, the hydrophobic tails are shielded from the water, leading to an increase in the entropy of the surrounding water molecules, which is the primary thermodynamic driving force for micellization.

Experimental Determination of the CMC of Dodecyl Benzoate

Several well-established techniques can be employed to determine the CMC of a surfactant.[5] The choice of method often depends on the nature of the surfactant (ionic or nonionic), the required precision, and the available instrumentation. For dodecyl benzoate, a nonionic surfactant, the most suitable methods are surface tension and fluorescence spectroscopy.

Surface Tension Method

The surface tension method is considered a standard for CMC determination and is applicable to all types of surfactants.[3] The principle lies in the observation that as the concentration of a surfactant increases, it first populates the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[6][7] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of dodecyl benzoate (e.g., 10 mM) in a suitable solvent system (e.g., deionized water with a small amount of a co-solvent like ethanol if solubility is an issue).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the hypothetical CMC (e.g., from 0.01 mM to 5 mM).[7]

-

Tensiometer Setup: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions.

-

Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the system equilibrates at each concentration before taking a reading.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the dodecyl benzoate concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[6]

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence Spectroscopy Method

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[8] It utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment.[7] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[7] This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, which can be used to determine the CMC.[9]

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Preparation of Dodecyl Benzoate Solutions: Prepare a series of dodecyl benzoate solutions in deionized water, with concentrations bracketing the hypothetical CMC.

-

Addition of Pyrene: To each dodecyl benzoate solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10⁻⁶ M. The organic solvent should be allowed to evaporate completely.

-

Fluorescence Measurement: Excite the samples at a wavelength of approximately 334 nm and record the emission spectra.

-

Data Analysis: A common method is to analyze the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (the I₁/I₃ ratio). A plot of the I₁/I₃ ratio versus the logarithm of the dodecyl benzoate concentration will show a sigmoidal decrease. The CMC is determined from the midpoint of this transition.[10]

Caption: Workflow for CMC determination using the pyrene fluorescence method.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Data for CMC Determination of Dodecyl Benzoate by Tensiometry

| Dodecyl Benzoate Conc. (mM) | log(Concentration) | Surface Tension (mN/m) |

| 0.01 | -2.00 | 72.0 |

| 0.05 | -1.30 | 65.3 |

| 0.10 | -1.00 | 58.1 |

| 0.25 | -0.60 | 45.2 |

| 0.50 | -0.30 | 35.5 |

| 1.00 | 0.00 | 35.1 |

| 2.00 | 0.30 | 35.0 |

| 5.00 | 0.70 | 34.9 |

Table 2: Hypothetical Data for CMC Determination of Dodecyl Benzoate by Fluorescence Spectroscopy

| Dodecyl Benzoate Conc. (mM) | log(Concentration) | I₁/I₃ Ratio |

| 0.01 | -2.00 | 1.85 |

| 0.05 | -1.30 | 1.83 |

| 0.10 | -1.00 | 1.75 |

| 0.25 | -0.60 | 1.40 |

| 0.50 | -0.30 | 1.15 |

| 1.00 | 0.00 | 1.12 |

| 2.00 | 0.30 | 1.11 |

| 5.00 | 0.70 | 1.10 |

Conclusion and Future Directions

The determination of the Critical Micelle Concentration is a fundamental step in characterizing the surfactant properties of dodecyl benzoate. Both tensiometry and fluorescence spectroscopy offer robust and reliable means to ascertain this critical parameter. The choice between these methods will depend on the specific requirements of the research and the available instrumentation. A thorough understanding of the CMC of dodecyl benzoate will enable its informed application in various fields, from pharmaceuticals to materials science, and will pave the way for the development of novel formulations with tailored properties. It is recommended to perform these experiments under controlled temperature conditions, as temperature can influence the CMC.[11]

References

-

Slideshare. (n.d.). Method of Determination of CMC. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

- Zaman, M. I. (2023).

- Wang, Y., et al. (2022).

- Drager, R. P. (2023). A Systematic Study of Critical Micelle Concentrations of Surfactants Using β-Diketone Relationships and Green Solvent Applications. Millersville Repository & Archives.

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

- University of Pardubice. (n.d.).

- Zhang, X., et al. (2020).

- Al-Soufi, W., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Taylor & Francis.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)

-

Cheméo. (n.d.). Chemical Properties of dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link]

- YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science].

-

National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dodecyl benzoate, 27615-31-2. Retrieved from [Link]

-

CAS. (n.d.). Dodecyl benzoate. CAS Common Chemistry. Retrieved from [Link]